molecular formula C9H16F2N2O2 B3252842 tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate CAS No. 2199214-47-4

tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B3252842
CAS No.: 2199214-47-4
M. Wt: 222.23 g/mol
InChI Key: DODJSPBKCAGGTQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) is a chiral pyrrolidine derivative with a molecular formula of C₉H₁₆F₂N₂O₂ and a molar mass of 222.23 g/mol . It exists as a colorless to yellowish crystalline powder with a melting point of 72–75°C and solubility in alcohols, ethers, and organic solvents . The compound features a five-membered pyrrolidine ring substituted with two fluorine atoms at the 3-position, an amino group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group. Its pKa is estimated at 7.03, and it is stored under inert gas (N₂/Ar) at 2–8°C . This compound is widely employed as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics .

Properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODJSPBKCAGGTQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130173
Record name 1-Pyrrolidinecarboxylic acid, 4-amino-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199214-47-4
Record name 1-Pyrrolidinecarboxylic acid, 4-amino-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199214-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 4-amino-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of tert-Butyl ®-4-amino-3,3-difluoropyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl ®-4-amino-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound’s structural analogs vary in ring size, fluorine substitution patterns, stereochemistry, and functional groups. Below is a comparative analysis based on similarity scores (0.00–1.00 scale) and key differences:

Compound Name CAS Number Molecular Formula Structural Differences Similarity Score Key References
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate 1408074-83-8 C₉H₁₆F₂N₂O₂ Monofluoro substitution at C4; (3S,4R) stereochemistry 1.00
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 1290191-73-9 C₉H₁₆F₂N₂O₂ Lacks chiral specificity (racemic mixture) 0.93
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate 169750-42-9 C₁₀H₁₈FNO₂ Six-membered piperidine ring; monofluoro substitution 0.93
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate 1290191-73-9 C₁₀H₁₇FN₂O₂ Carbamate group instead of Boc; cis-fluoro configuration 0.91
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 180975-66-0 C₁₁H₂₂N₂O₂ Piperazine ring; dimethyl substitution 0.79
Key Observations:

Ring Size : Piperidine derivatives (e.g., CAS 169750-42-9) exhibit lower similarity due to their six-membered rings, which alter conformational flexibility compared to pyrrolidines .

Fluorine Substitution: The presence of 3,3-difluoro groups in the target compound enhances electronegativity and metabolic stability compared to monofluoro analogs .

Stereochemistry : The (R)-configuration in the target compound distinguishes it from racemic or (S)-enantiomers, impacting receptor binding in drug design .

Functional Groups : Carbamate-protected analogs (e.g., CAS 1290191-73-9) show reduced similarity due to differences in protecting group reactivity .

Physical and Chemical Properties

Property Target Compound (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate
Molecular Weight (g/mol) 222.23 222.23 216.25
Boiling Point (°C) 261.7 ~260 (estimated) 245 (estimated)
pKa 7.03 7.1 (estimated) 6.8 (estimated)
Solubility Polar organic solvents Similar to target Lower in hydrophobic solvents

The 3,3-difluoro substitution increases the compound’s polarity compared to monofluoro analogs, improving solubility in polar solvents like acetonitrile .

Biological Activity

Chemical Profile
tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2199214-47-4
  • Molecular Formula : C9H16F2N2O2
  • Molecular Weight : 222.24 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Amino Group : Via nucleophilic substitution.
  • tert-butyl Protection : Using tert-butyl chloroformate under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, potentially leading to increased selectivity and potency against various biological pathways.

Pharmacological Applications

Research indicates that this compound has several pharmacological applications:

  • Neurological Disorders : Acts as a building block for pharmaceuticals targeting conditions like Alzheimer's and Parkinson's diseases.
  • Enzyme Inhibition : Demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain phosphatases, showcasing its potential as a therapeutic agent against resistant cancer cell lines .
  • Protein-Ligand Interactions :
    • Research indicated that the compound can effectively modulate protein-ligand interactions, making it a candidate for further development in drug design aimed at neurological targets .
  • Toxicology and Safety Profiles :
    • Toxicological assessments reveal that while the compound exhibits biological activity, it also poses risks such as acute toxicity if ingested, emphasizing the need for careful handling in laboratory settings .

Comparative Biological Activity Table

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits specific phosphatases involved in cancer pathways
Neurological EffectsPotential application in treating Alzheimer's and Parkinson's diseases
Protein InteractionModulates interactions with key proteins in metabolic pathways
ToxicityHarmful if swallowed; acute toxicity noted

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis often involves multi-step sequences, including:

  • Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
  • Fluorination : Selective difluorination at the 3,3-positions via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by chiral resolution (e.g., enzymatic kinetic resolution) to isolate the (R)-enantiomer .
  • Deprotection : Final Boc removal under acidic conditions (e.g., HCl in dioxane) to yield the free amine .
    • Key Considerations : Chiral HPLC or asymmetric catalysis (e.g., using palladium with chiral ligands) ensures enantiomeric purity, critical for biological activity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H, 13^{13}C, and 19^{19}F NMR confirm structural integrity and fluorine substitution patterns .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and isotopic distribution .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, as demonstrated in related pyrrolidine derivatives .
  • Chiral HPLC : Monitors enantiomeric excess (>98% for the (R)-form) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer :

  • Intermediate in Drug Discovery : Used to synthesize protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators, leveraging its rigid pyrrolidine scaffold and fluorine’s metabolic stability .
  • Biological Probes : Functionalized via amide coupling (e.g., with activated esters) to study enzyme-substrate interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) with chiral ligands improve cross-coupling efficiency in fluorination steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (−78°C) minimize racemization .
  • Process Analytics : In-line FTIR monitors reaction progress, reducing side-product formation .

Q. How do contradictory reports on this compound’s biological activity arise, and how can they be resolved?

  • Methodological Answer :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter target binding. Standardized protocols (e.g., NIH/NCATS guidelines) mitigate this .
  • Structural Analogues : Bioisosteric replacement (e.g., replacing fluorine with chlorine) may inadvertently affect off-target interactions. Comparative SAR studies using X-ray co-crystallography clarify mechanisms .

Q. What strategies address challenges in isolating the (R)-enantiomer from racemic mixtures?

  • Methodological Answer :

  • Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted .
  • Chiral Stationary Phases : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns in preparative HPLC achieves >99% enantiomeric purity .

Q. How does the 3,3-difluoro substitution influence the compound’s conformational dynamics?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show the difluoro group restricts pyrrolidine ring puckering, favoring a Cγ-exo conformation. This rigidity enhances binding to flat enzymatic pockets (e.g., acetylcholinesterase) .
  • NMR Relaxation Studies : 19^{19}F relaxation dispersion experiments quantify rotational barriers (~8 kJ/mol), critical for predicting in vivo stability .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 120°C vs. 125°C): How should researchers validate data?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Differentiates between decomposition and true melting points.
  • DSC Calibration : Use high-purity standards (e.g., indium) to ensure accuracy. Contradictions often arise from impurities (e.g., residual solvents), detectable via GC-MS .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.